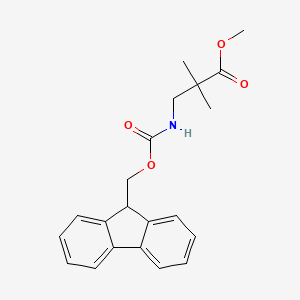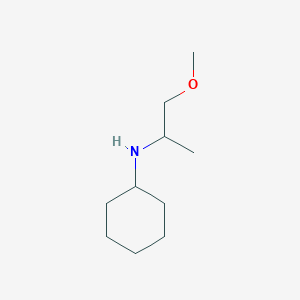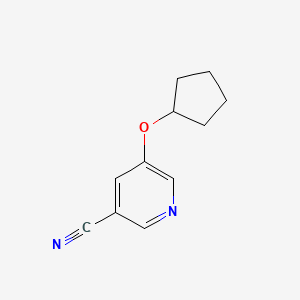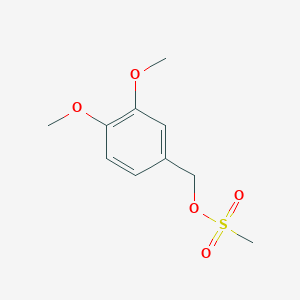![molecular formula C10H15BF4N6O B13009246 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is a chemical compound known for its application in peptide synthesis. It is a coupling agent that enhances the efficiency of peptide bond formation while minimizing racemization .
Métodos De Preparación
The synthesis of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the reaction of dimethylamine with 1H-[1,2,3]triazolo[4,5-b]pyridine 3-oxide in the presence of tetrafluoroboric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency. The compound is usually stored at low temperatures (2-8°C) to preserve its stability .
Análisis De Reacciones Químicas
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is primarily used in peptide coupling reactions, where it facilitates the formation of peptide bonds between amino acids.
Common reagents used in these reactions include dimethylamine, tetrafluoroboric acid, and various solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides with high coupling efficiency and low racemization .
Aplicaciones Científicas De Investigación
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound acts as a coupling agent, forming an intermediate complex with the carboxyl group, which then reacts with the amino group of another amino acid to form a peptide bond. This process is highly efficient and minimizes racemization .
Comparación Con Compuestos Similares
1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is compared with other similar compounds such as:
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate: This compound also acts as a peptide coupling agent but has different efficiency and racemization properties.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate: Known for its use in peptide synthesis, it has similar applications but may differ in reaction conditions and efficiency.
The uniqueness of this compound lies in its high coupling efficiency and low racemization, making it a preferred choice in peptide synthesis .
Propiedades
Fórmula molecular |
C10H15BF4N6O |
|---|---|
Peso molecular |
322.07 g/mol |
Nombre IUPAC |
[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H15N6O.BF4/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 |
Clave InChI |
ZGUAEWZKPLPUMC-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
![Methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13009187.png)



![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)





